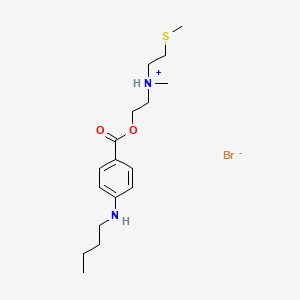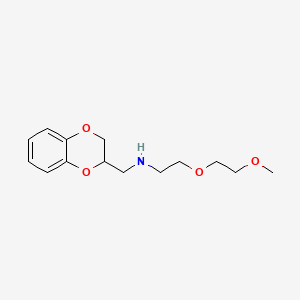
アセカルブロモール
説明
Acetylcarbromal, also known as Acecarbromal and marketed under various brand names such as Sedamyl, Abasin, Carbased, Paxarel, Sedacetyl, is a hypnotic and sedative drug . It belongs to the ureide (acylurea) group and was discovered by Bayer in 1917 . It was formerly marketed in the United States and Europe .
Molecular Structure Analysis
The molecular formula of Acetylcarbromal is C9H15BrN2O3 . Its IUPAC name is N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide . The molecular weight is 279.13 g/mol .Physical and Chemical Properties Analysis
Acetylcarbromal has a density of 1.4±0.1 g/cm3. Its molar refractivity is 58.7±0.3 cm3. It has 5 H bond acceptors and 2 H bond donors. It has 3 freely rotating bonds. Its polar surface area is 75 Å2 and its polarizability is 23.3±0.5 10-24 cm3. Its surface tension is 42.4±3.0 dyne/cm and its molar volume is 199.3±3.0 cm3 .Relevant Papers One relevant paper titled “Separation and Spectrophotometric Determination of Acetylcarbromal and Bromisovalum” discusses the separation of Acetylcarbromal and Bromisovalum on a Celite:HCl (2 + 1) column .
科学的研究の応用
薬物動態および代謝
アセカルブロモールは、その吸収、分布、代謝、および排泄(ADME)プロファイルを理解するための薬物動態研究の対象となっています。 高圧液体クロマトグラフィーは、アセカルブロモールとその代謝物を分離および定量的に決定するために使用されており、その代謝経路に関する洞察を提供しています .
毒性学
アセカルブロモールの毒性学的な側面に関する研究には、長期使用による臭素中毒の可能性の研究が含まれます。 この研究は、安全な投与量ガイドラインを確立し、この化合物の長期的な影響を理解するために不可欠です .
鎮静と催眠
催眠薬および鎮静薬であるアセカルブロモールは、臨床現場で鎮静を誘発するために使用されてきました。 睡眠を誘導し、不安を軽減するその有効性と安全性プロファイルは、精神医学および神経学研究の関心の的となっています .
勃起不全治療
アセカルブロモールは、ヨーロッパではアフロドールというブランド名で、ケブラチョ抽出物とビタミンEと組み合わせて勃起不全の治療に使用されてきました。 この組み合わせの有効性とその作用機序は、現在も研究が進められています .
分析化学
この化合物は、分析化学において、生物学的液体中のブロモ尿素の検出方法の開発に役立っています。 これは、臨床診断と法医学調査の両方にとって重要です .
化学合成
アセカルブロモールの構造と特性は、特に同様の薬理効果を持つ新しい化合物の設計において、化学合成に影響を与えます。 環状化された尿素であるバルビツール酸との関係が特に注目されています .
薬物乱用と依存
アセカルブロモールに関する研究には、乱用と依存の可能性も含まれています。 誤用の心理的および生理的な影響を理解することで、医療従事者や政策立案者に情報提供することができます .
治療薬モニタリング
アセカルブロモールの治療薬モニタリング方法の開発は、患者の安全にとって不可欠です。 これには、体内の治療用濃度と毒性濃度を決定し、投与量の調整を行い、副作用を防ぐことが含まれます .
作用機序
Target of Action
Acecarbromal, also known as Acetylcarbromal, primarily targets the central nervous system (CNS). It exerts its calming effects to aid in the management of insomnia and other sleep disorders .
Mode of Action
The mechanism of action of Acecarbromal involves its interaction with the central nervous system, specifically targeting the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability throughout the nervous system. Acecarbromal enhances the effect of GABA by binding to GABA-A receptors, which results in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thereby producing a calming and sedative effect .
Biochemical Pathways
Acecarbromal’s interaction with the GABA receptors affects the biochemical pathways associated with neuronal excitability. By enhancing the effect of GABA, Acecarbromal increases the influx of chloride ions into the neuron, leading to hyperpolarization of the neuronal membrane. This reduces the likelihood of an action potential being fired, thereby decreasing neuronal excitability .
Pharmacokinetics
Acecarbromal is typically administered orally, in the form of tablets. The onset of action for Acecarbromal is relatively quick, with sedative effects typically beginning within 30 to 60 minutes after oral administration. The duration of action can vary but generally lasts for several hours, which is usually sufficient to cover the period of sleep for most patients .
Result of Action
The molecular and cellular effects of Acecarbromal’s action result in a calming and sedative effect. By binding to GABA-A receptors and increasing the influx of chloride ions into the neuron, Acecarbromal reduces neuronal excitability, leading to a calming effect. This makes it effective for short-term management of insomnia and anxiety .
生化学分析
Biochemical Properties
It is known that Acecarbromal is structurally related to the barbiturates , which interact with various enzymes and proteins, including the GABA receptors in the brain
Cellular Effects
Acecarbromal has been classified as a non-barbiturate sedative-hypnotic with a profile similar to that of glutethimide . In single doses, Acecarbromal produces barbiturate-like sedative-hypnotic effects . Dose-related drowsiness, vertigo, confusion, and motor incoordination can occur
Molecular Mechanism
Given its structural similarity to barbiturates , it may exert its effects at the molecular level through similar mechanisms, such as binding to GABA receptors and enhancing the effect of the neurotransmitter GABA on the brain
Temporal Effects in Laboratory Settings
Prolonged use of Acecarbromal is not recommended as it can cause bromine poisoning , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Given its structural similarity to barbiturates , it may be involved in similar metabolic pathways
特性
IUPAC Name |
N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUGELZHZOXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058810 | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-66-7 | |
| Record name | Acecarbromal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecarbromal [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acecarbromal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECARBROMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Acetylcarbromal?
A1: A clinical re-evaluation study compared Acetylcarbromal to other daytime sedatives, including phenobarbital, butabarbital sodium, glutethimide, meprobamate, and prochlorperazine. [] The study found butabarbital sodium to have the highest therapeutic index (effectiveness versus untoward reactions) for controlling anxiety and insomnia. While Acetylcarbromal was included in the study, its specific efficacy and side effect profile compared to the other drugs were not explicitly discussed.
Q2: What are the metabolic pathways of Acetylcarbromal in the body?
A2: Research indicates that Acetylcarbromal undergoes deacetylation in the liver, a process facilitated by specific enzymes. [] While the exact metabolites and their pharmacological activities are not fully detailed in the provided abstracts, this finding highlights the role of hepatic metabolism in the duration of action and clearance of Acetylcarbromal. Further research on the identification and activity of these metabolites is crucial for understanding the drug's overall pharmacological profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


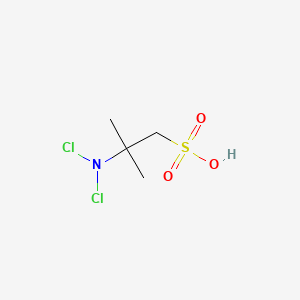



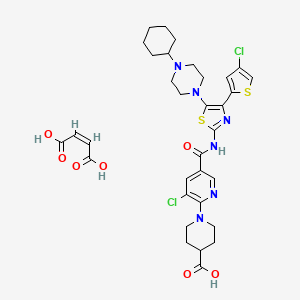
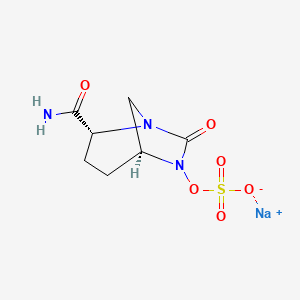
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
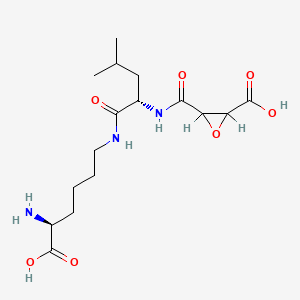
![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
